1,6-Bis(p-acetoxycarbonylphenoxy)hexane
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Overview
Description
1,6-Bis(p-acetoxycarbonylphenoxy)hexane is a synthetic compound with the molecular formula C24H26O8 It is known for its complex structure, which includes multiple ester and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(p-acetoxycarbonylphenoxy)hexane typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with 6-bromohexanol, followed by the reaction with 4-acetyloxycarbonylphenol. The final step involves acetylation to obtain the desired compound. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems can help in maintaining the precise temperature and pressure required for the reactions, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(p-acetoxycarbonylphenoxy)hexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and ether linkages, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy and benzoate derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in pain management and anti-inflammatory treatments.
Industry: Utilized in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of 1,6-Bis(p-acetoxycarbonylphenoxy)hexane involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Acetyl 4-[6-(4-hydroxyphenoxy)hexoxy]benzoate
- Acetyl 4-[6-(4-methoxycarbonylphenoxy)hexoxy]benzoate
- Acetyl 4-[6-(4-ethoxycarbonylphenoxy)hexoxy]benzoate
Uniqueness
1,6-Bis(p-acetoxycarbonylphenoxy)hexane is unique due to its specific ester and ether linkages, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O8/c1-17(25)31-23(27)19-7-11-21(12-8-19)29-15-5-3-4-6-16-30-22-13-9-20(10-14-22)24(28)32-18(2)26/h7-14H,3-6,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRXYEYFWUUHHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=O)C1=CC=C(C=C1)OCCCCCCOC2=CC=C(C=C2)C(=O)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584706 |
Source
|
Record name | acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151078-50-1 |
Source
|
Record name | acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 151078-50-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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